Dihydrobunolol

Description

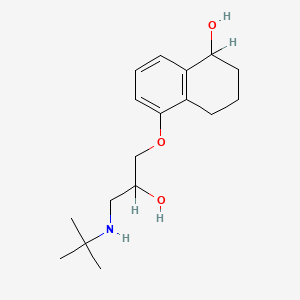

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,15,18-20H,4,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXDICLRWHYEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959789 | |

| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38947-37-4 | |

| Record name | Dihydrobunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38947-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrobunolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038947374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Metabolic Formation and Biotransformation Pathways of Dihydrobunolol

Dihydrobunolol Biotransformation in Hepatic and Ocular S9 Fractions

Exploration of Non-Cytochrome P450 Metabolic Pathways

This compound itself is primarily formed as a reduction product of bunolol (B1668053), indicating a reductive biotransformation pathway karger.comkarger.com. This process yields a metabolite with pharmacological activity comparable to the parent compound karger.com. Beyond its formation, this compound may undergo further metabolic modifications. Studies on bunolol and its related compounds have identified metabolites resulting from oxidative cleavage of the bunolol side chain, as well as those formed through combined reductive and oxidative biotransformations, such as hydroxythis compound (B1210842) karger.comkarger.com.

Methodological Advancements in Metabolite Identification

The accurate identification and structural elucidation of drug metabolites like this compound are critical for understanding drug disposition and potential biological effects. Modern analytical techniques have greatly enhanced the precision and scope of these investigations.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a cornerstone technique for drug metabolite identification ijpras.comresearchgate.netnih.gov. HRMS instruments provide highly accurate mass measurements, enabling the determination of elemental compositions for detected compounds ijpras.comresearchgate.netthermofisher.com. This accuracy, combined with sophisticated fragmentation analysis (e.g., MS/MS), allows for the detailed structural elucidation of known and unknown metabolites, including this compound ijpras.comresearchgate.netnih.gov. The ability of HRMS to resolve isobaric ions and provide precise mass data significantly improves the confidence in metabolite identification, distinguishing them from background noise and other co-eluting species thermofisher.com. Studies investigating levobunolol (B1674948) metabolism have successfully employed LC-HRMS to identify a range of metabolites, underscoring its utility in characterizing complex metabolic profiles sci-hub.senih.gov.

Stable isotope labeling (SIL) techniques are indispensable tools for mapping metabolic pathways and understanding the flux of metabolites within biological systems creative-proteomics.comnih.govfrontiersin.orgnih.gov. By introducing isotopically enriched substrates (e.g., containing ¹³C or ¹⁵N), researchers can trace the metabolic fate of these tracers through enzymatic reactions. The resulting isotopic enrichment patterns in downstream metabolites, when analyzed by mass spectrometry, provide critical insights into the sequence and kinetics of metabolic transformations creative-proteomics.comnih.govfrontiersin.orgnih.gov. This approach is vital for confirming the biosynthetic origin of novel metabolites and delineating the specific pathways involved in their formation, including those that might lead to or from this compound nih.gov. The integration of SIL with HRMS offers a powerful analytical strategy for comprehensive metabolic profiling and pathway discovery nih.gov.

Metabolite Excretion Profile in Human Urine Following Bunolol Administration

Research involving radiolabeled bunolol in human volunteers has provided quantitative data on the excretion of the parent drug and its major metabolites, including this compound.

| Metabolite/Compound | Percentage of Dose Excreted |

| Intact Bunolol | 14.7% |

| Bunolol Conjugates | 5.0% |

| This compound | 28.2% |

| This compound Conjugates | 3.9% |

| Other Metabolites | 23.9% |

| Total Identified | 75.7% |

Note: Data represents excretion within 3 days following a single oral dose of 3 mg of ³H-l-bunolol to 5 male volunteers karger.comkarger.com.

Iv. Molecular Pharmacology and Receptor Interaction Studies of Dihydrobunolol

Beta-Adrenergic Receptor Binding Affinity and Selectivity Profiling

The cornerstone of characterizing Dihydrobunolol's mechanism of action is the detailed analysis of its binding to beta-adrenergic receptor subtypes. These studies quantify the physical interaction between the compound and its molecular targets.

Radioligand binding assays are fundamental techniques used to study the interaction between a drug and its receptor. biorxiv.org These assays utilize a radioactive molecule (radioligand) that binds with high affinity and specificity to the target receptor. For beta-adrenoceptors, a commonly used radioligand is ³H-dihydroalprenolol (³H-DHA), a potent beta-adrenergic antagonist. drugbank.com

Saturation Studies: These experiments involve incubating a constant amount of receptor preparation (e.g., cell membrane homogenates) with increasing concentrations of a radioligand like ³H-DHA. The amount of bound radioligand is measured until the receptors are saturated. This allows for the determination of the total number of specific binding sites (receptor density, Bmax) and the radioligand's equilibrium dissociation constant (Kd). nih.gov

Competition Studies: To determine the binding affinity of a non-radioactive compound like this compound, competition binding assays are performed. In these experiments, the receptor preparation is incubated with a fixed concentration of the radioligand (e.g., ³H-DHA) and varying concentrations of the unlabeled competitor drug (this compound). This compound competes with the radioligand for the same binding sites. By measuring the concentration of this compound required to displace 50% of the specifically bound radioligand (IC50), its own binding affinity (expressed as an inhibition constant, Ki) can be calculated. nih.gov Studies on this compound have utilized this method to determine its affinity in tissues such as rat and rabbit lung homogenates. drugbank.com

Kinetic Studies: These assays measure the rate at which a ligand binds to the receptor (association rate constant, k-on) and the rate at which it dissociates (dissociation rate constant, k-off). nih.gov The ratio of k-off to k-on provides another method to calculate the equilibrium dissociation constant (Kd).

The equilibrium dissociation constant (Kd) is a measure of a ligand's binding affinity for a receptor; a lower Kd value signifies a higher binding affinity. nih.gov The half-maximal inhibitory concentration (IC50) is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. researchgate.net While IC50 values are dependent on experimental conditions, they can be converted to an inhibition constant (Ki), which is a more absolute measure of affinity. nih.gov

In competitive binding studies using ³H-dihydroalprenolol as the radioligand, this compound (referred to as dihydrolevobunolol) demonstrated high affinity for beta-adrenoceptors in rat lung homogenates. The determined Kd values were found to be temperature-dependent. drugbank.com

| Tissue Model | Temperature | Kd Value (nM) | Reference |

|---|---|---|---|

| Rat Lung Homogenates | 20°C | 0.8 | drugbank.com |

| Rat Lung Homogenates | 37°C | 2.1 | drugbank.com |

These low nanomolar Kd values confirm that this compound is a high-affinity ligand for beta-adrenoceptors. The displacement curve for levobunolol (B1674948) (the precursor to this compound) was homogeneous, indicating non-selectivity between beta-1 and beta-2 receptor subtypes. drugbank.com Similar non-selective binding characteristics are attributed to this compound.

Receptor density (Bmax), which represents the total concentration of specific receptor binding sites in a given tissue, is determined from saturation binding assays. nih.gov While studies have focused on the affinity of this compound, specific Bmax values determined during the characterization of this particular metabolite are not detailed in the available literature. However, the preclinical tissue models used to assess its binding, such as rat and rabbit lung, are known to express different proportions of beta-adrenoceptor subtypes. For instance, rat lung homogenates are estimated to contain approximately 80% beta-2 and 20% beta-1 adrenoceptors, whereas rabbit lung contains around 25% beta-2 adrenoceptors. drugbank.com This differential receptor distribution is critical for evaluating the selectivity profile of beta-adrenergic ligands.

Molecular Interactions with Receptor Binding Sites

The interaction of this compound with its target receptors, primarily the β-adrenergic receptors, is a complex process governed by a variety of molecular interactions. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, have been instrumental in elucidating the probable binding modes and key interactions of β-blockers, which can be extrapolated to understand the binding of this compound. nih.govnajah.edu

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For β-adrenergic receptors, docking simulations are crucial for understanding ligand recognition and have significantly contributed to drug discovery and design. nih.gov While specific docking studies for this compound are not extensively documented in publicly available literature, the binding mode can be inferred from studies on other non-selective beta-blockers. njppp.com

These simulations typically involve preparing a three-dimensional structure of the β-adrenergic receptor and the this compound molecule. The receptor's binding site, a pocket located within the transmembrane (TM) helices, is then targeted for docking. nih.gov Algorithms are used to fit the this compound molecule into this binding pocket in various possible conformations, and scoring functions are employed to estimate the binding affinity for each pose. nih.gov The results of these simulations provide a model of the this compound-receptor complex, highlighting the most likely binding orientation and the proximity of different functional groups of this compound to the amino acid residues of the receptor. najah.edu

Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the this compound-receptor complex over time, providing insights into the stability of the interactions. biorxiv.org

Studies on various beta-blockers interacting with β-adrenergic receptors have identified several key amino acid residues that act as binding hotspots. It is highly probable that this compound, as a beta-blocker, engages with these same critical residues.

Key interacting residues for beta-blockers within the β-adrenergic receptor binding pocket typically include:

Aspartic Acid (Asp) in Transmembrane Helix 3 (TM3): A highly conserved aspartic acid residue (e.g., Asp113 in the β2-adrenergic receptor) is crucial for anchoring the protonated amine group present in most beta-blockers through a strong ionic interaction. nih.gov

Serine Residues in Transmembrane Helix 5 (TM5): A cluster of serine residues (e.g., Ser203, Ser204, Ser207 in the β2-adrenergic receptor) forms a hydrogen-bonding network with the hydroxyl groups of the ligand. nih.gov

Asparagine (Asn) in Transmembrane Helix 6 (TM6): An asparagine residue (e.g., Asn293 in the β2-adrenergic receptor) can form a hydrogen bond with the hydroxyl group on the side chain of the beta-blocker. nih.gov

Aromatic Residues: Phenylalanine and tyrosine residues within the binding pocket can engage in aromatic interactions (π-π stacking) with the aromatic ring system of the beta-blocker.

Based on the structure of this compound, it is anticipated that its secondary amine would interact with the key aspartic acid in TM3, and its hydroxyl group would form hydrogen bonds with the serine residues in TM5 and the asparagine in TM6. The aromatic portion of the this compound molecule would likely be stabilized by interactions with aromatic residues in the binding pocket.

The binding of this compound to its receptor is stabilized by a network of non-covalent interactions. nih.gov These interactions, although individually weak, collectively contribute to the high affinity and specificity of the drug for its target.

Hydrogen Bonding: Hydrogen bonds are a critical component of beta-blocker binding. nih.govresearchgate.net For this compound, the key hydrogen bonds are expected to be:

The interaction between the protonated secondary amine of this compound and the carboxylate group of the highly conserved aspartic acid in TM3.

Hydrogen bonds between the hydroxyl group on the propanolamine (B44665) side chain of this compound and the side chains of the serine residues in TM5 and the asparagine residue in TM6. nih.gov

Ionic Interactions: A strong ionic bond, or salt bridge, is formed between the positively charged amine group of this compound and the negatively charged carboxylate group of the aspartic acid residue in TM3. This is often the most critical interaction for anchoring the ligand in the binding pocket.

Aromatic Interactions: The aromatic ring system of this compound can participate in π-π stacking or cation-π interactions with the aromatic side chains of residues like phenylalanine and tyrosine within the binding site.

The combination of these non-covalent interactions ensures a stable and specific binding of this compound to the β-adrenergic receptor, leading to the modulation of its physiological function.

V. Structure Activity Relationship Sar Studies of Dihydrobunolol and Its Derivatives

Elucidation of Pharmacophoric Requirements for Beta-Adrenergic Receptor Antagonism

The beta-adrenergic antagonist activity of dihydrobunolol and related aryloxypropanolamine compounds is dependent on a well-defined pharmacophore. This pharmacophore consists of three key components: an aromatic ring, a β-ethanolamine side chain, and a bulky substituent on the amino group. nih.govnih.gov

Aromatic Moiety : The bicyclic 3,4-dihydronaphthalen-1(2H)-one ring system of bunolol (B1668053), which becomes a tetralin-1-ol structure in this compound, is critical for high-affinity binding to the β-adrenergic receptor. This lipophilic group is believed to interact with a hydrophobic pocket within the receptor. Modifications to this ring system can significantly alter potency and selectivity.

Oxypropanolamine Side Chain : The —O—CH₂—CH(OH)—CH₂—NH— linker is a hallmark of many potent beta-blockers. The ether oxygen and, crucially, the hydroxyl group on the second carbon of the propanolamine (B44665) chain are essential for activity. The hydroxyl group forms a key hydrogen bond interaction with a conserved aspartate residue in the transmembrane helix 3 of the receptor.

Amine Substituent : A secondary amine with a bulky alkyl group, such as the tert-butyl group present in this compound, is optimal for antagonist activity. This bulky group is thought to occupy a hydrophobic region of the receptor binding site, contributing significantly to the affinity and preventing the conformational change required for receptor activation.

These essential features constitute the core pharmacophore necessary for high-potency beta-blockade, as illustrated in the table below.

| Pharmacophoric Feature | Structural Moiety in this compound | Presumed Interaction with β-Adrenergic Receptor |

| Aromatic System | Tetralin-1-ol ring | Hydrophobic interactions |

| Propanolamine Linker | —O—CH₂—CH(OH)—CH₂— | Provides correct spacing and orientation |

| Secondary Hydroxyl | —CH(OH)— | Hydrogen bonding with receptor (e.g., Asp residue) |

| Secondary Amine | —NH— | Ionic interaction with receptor (e.g., Asp residue) |

| Bulky N-substituent | tert-butyl group | Hydrophobic interactions, confers antagonist property |

Impact of Stereochemistry on Receptor Binding and Functional Activity

Like most beta-blockers, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group in the oxypropanolamine side chain. This stereocenter has a profound impact on the compound's interaction with the stereospecific binding pocket of the β-adrenergic receptor. mdpi.com

The beta-blocking activity resides almost exclusively in the (S)-enantiomer (the levorotatory isomer). mdpi.com The parent drug, bunolol, is clinically used as the pure (S)-enantiomer, levobunolol (B1674948). nih.gov Consequently, its metabolite, dihydrolevobunolol (B1230929), is also the pharmacologically active (S)-isomer. The (R)-enantiomer is typically 100-fold less potent. nih.gov

This high degree of stereoselectivity is attributed to the precise three-point attachment of the antagonist to the receptor, involving the aromatic ring, the secondary amine, and the stereospecific hydrogen bond formed by the (S)-configured hydroxyl group. mdpi.com The receptor's chiral environment can accommodate the (S)-isomer for optimal interaction, whereas the (R)-isomer cannot achieve the same high-affinity binding due to steric hindrance and improper orientation of the key interacting groups. nih.gov Studies have shown that dihydrolevobunolol binds to beta-adrenergic receptors with an affinity constant (Ki) of 3.9 nM, which is comparable to, and even slightly higher than, that of its parent compound levobunolol (Ki = 6.7 nM), indicating it is an equipotent active metabolite. sci-hub.se

| Enantiomer | Configuration | Beta-Adrenergic Receptor Binding Affinity | Functional Activity |

| Dihydrolevobunolol | (S)- | High (Ki = 3.9 nM) sci-hub.se | Potent β-blocker |

| Dihydrodextrobunolol | (R)- | Low (>100-fold less than (S)-isomer) | Weak to negligible β-blocker |

Correlation of Molecular Features with Metabolic Stability and Biotransformation

This compound is itself a product of the biotransformation of bunolol. The primary metabolic pathway for bunolol is the reduction of the C1-keto group on the tetralone ring to a secondary alcohol, yielding this compound. sci-hub.senih.gov This reaction is catalyzed by aldo-keto reductase enzymes present in the liver and other tissues, including ocular tissues. researchgate.net

The metabolic stability of this compound is influenced by its molecular structure. The introduction of the polar hydroxyl group via metabolism makes this compound more hydrophilic than its parent compound, bunolol. This increased polarity facilitates further phase II metabolism, primarily through glucuronidation of both the newly formed alcohol and the hydroxyl group on the side chain. nih.gov

The key molecular features influencing metabolism are:

C1-Keto Group (in Bunolol) : This is the primary site of phase I metabolism, acting as a metabolic "handle" for reduction to this compound. The rate of this reduction influences the pharmacokinetic profile of the parent drug.

Hydroxyl Groups (in this compound) : The two hydroxyl groups (one on the tetralin ring and one on the side chain) are susceptible to conjugation with glucuronic acid, forming this compound glucuronide. nih.gov This is a major pathway for detoxification and excretion.

Strategies to modify metabolic stability could involve altering substituents on the aromatic ring to block potential sites of oxidation or introducing features that modulate the rate of reduction or glucuronidation. nedmdg.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org For beta-blockers of the aryloxypropanolamine class, including this compound, QSAR models have been developed to predict antagonist potency and selectivity. nih.govnih.gov

QSAR models for beta-blockers typically use a set of molecular descriptors to quantify the physicochemical properties of the molecules. These descriptors are then used as variables in a mathematical equation to predict activity. nih.gov Key descriptor classes include:

Steric Descriptors : These describe the size and shape of the molecule and its substituents (e.g., molecular volume, surface area). They are particularly important for modeling the fit of the bulky N-substituent and the aromatic ring within the receptor pocket.

Electronic Descriptors : These quantify the electronic properties of the molecule, such as partial atomic charges and dipole moments. They are crucial for modeling the hydrogen bonding and ionic interactions of the side-chain hydroxyl and amine groups. nih.gov

Hydrophobic Descriptors : These describe the lipophilicity of the molecule (e.g., logP). They are important for modeling the hydrophobic interactions of the aromatic ring and its journey to the receptor site.

By training these models on a dataset of known aryloxypropanolamine beta-blockers, researchers can develop statistically validated equations that predict the binding affinity (pKi) or functional antagonism (pA₂) of new, untested compounds. nih.govacs.org These models help rationalize the observed SAR and prioritize the synthesis of the most promising candidates.

The insights gained from SAR and QSAR studies provide a foundation for the in silico design of novel this compound analogues. researchgate.net Computational techniques allow for the virtual creation and evaluation of new molecules before committing to chemical synthesis. ijs.sijapsonline.com

One common approach is analogue-based design , where the this compound scaffold is systematically modified. For example, a virtual library can be created by varying the substituents on the tetralin ring. These virtual compounds can then be evaluated using the previously developed QSAR models to predict their beta-blocking activity. mdpi.com

Another powerful technique is structure-based drug design , which utilizes a 3D model of the β-adrenergic receptor. Novel this compound analogues can be "docked" into the receptor's binding site computationally. nih.gov This allows for the visualization of potential binding modes and the calculation of a binding score that estimates affinity. This process can identify analogues with improved interactions, such as additional hydrogen bonds or enhanced hydrophobic contacts, leading to higher potency or selectivity. By combining these approaches, it is possible to design novel analogues with optimized profiles, such as enhanced receptor affinity, improved selectivity for β₁ over β₂ receptors, or modulated metabolic stability.

Vi. Advanced Analytical Methodologies for Dihydrobunolol Research

Chromatographic Separation Techniques for Dihydrobunolol and Metabolites

Chromatography is the cornerstone of analytical separation in drug metabolism studies. For a compound like this compound, which exists in complex biological fluids alongside its parent drug and potentially other metabolic products, efficient separation is paramount before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds and their metabolites. unirioja.es The separation in HPLC is typically achieved on a stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov The precise composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of compounds with different polarities. nih.govresearchgate.net

For the analysis of this compound and related beta-blockers, reversed-phase HPLC is the most common approach. unirioja.es Detection is a critical component of the HPLC system. Standard UV-Visible detectors are often employed, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netbvsalud.org For compounds that possess native fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity, allowing for the measurement of very low concentrations in biological samples. nih.gov Method validation according to ICH guidelines ensures the reliability of the HPLC method, assessing parameters such as linearity, accuracy, precision, specificity, and robustness. nih.gov

| Parameter | Condition 1 (Propranolol/Valsartan) nih.gov | Condition 2 (Pindolol) jfda-online.com | Condition 3 (Propranolol/Flunarizine) researchgate.net |

|---|---|---|---|

| Column | Hypersil ODS C-18 (250x4.6 mm, 5 µm) | Inertsil ODS-3V C18 (250 mm x 4.6 mm) | Kromasil C8 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Methanol:0.01M Disodium Hydrogen Phosphate (pH 3.5) (50:35:15 v/v) | 20 mM Sodium Dihydrogen Orthophosphate:Acetonitrile (pH 4.0) | Methanol:10 mM Phosphate Buffer (pH 3.8) (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV Detector | UV Detector (205 nm) | UV-Visible Detector (242 nm) |

| Elution Mode | Isocratic | Gradient | Isocratic |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures. nih.gov This results in sharper and narrower peaks, allowing for better separation of closely related compounds, such as a parent drug and its metabolites, in a much shorter analysis time.

The enhanced resolving power of UPLC is particularly advantageous for complex sample matrices, minimizing interferences from endogenous components. turkjps.org The reduction in run time boosts sample throughput, a critical factor in large-scale clinical or research studies. nih.gov Furthermore, the increased peak height associated with the narrower peaks leads to a significant increase in the signal-to-noise ratio, thereby improving the sensitivity and lowering the limits of detection (LOD) and quantification (LOQ). A comparative study on the analysis of pindolol and acebutolol demonstrated that switching from HPLC to UPLC resulted in a four-fold increase in signal-to-noise ratio and a two-fold decrease in run time.

| Parameter | HPLC Method | UPLC Method | Improvement Factor |

|---|---|---|---|

| Run Time | 4.0 minutes | 2.0 minutes | 2x Faster |

| Signal-to-Noise (S/N) at LLOQ | ~10 | ~38 | ~4x Increase |

| Resolution | Baseline | Enhanced | Improved Separation |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation system like LC, it becomes a powerful tool for the definitive identification and quantification of compounds like this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of drugs and metabolites in biological fluids due to its exceptional sensitivity and selectivity. nih.govresearchgate.net In this technique, the liquid chromatograph separates the components of a mixture, which are then ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. nih.gov

A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole selects a specific parent ion (precursor ion) corresponding to the analyte of interest (e.g., protonated this compound). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific fragment ion (product ion) to be detected. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, effectively filtering out background noise and interferences, which enables highly sensitive and accurate quantification even at picogram levels. nih.gov

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govchemrxiv.org This capability is indispensable for the identification of unknown metabolites. pharmaron.com By determining the precise mass of a metabolite, its elemental formula can be confidently deduced, which is the first and most critical step in structure elucidation. pnnl.gov

In the context of this compound research, HRMS can be used in untargeted metabolomics studies to screen for all potential metabolites in a biological sample. nih.gov The high resolving power of these instruments allows them to distinguish between ions with very similar m/z values that would appear as a single peak in a lower-resolution instrument. pnnl.gov By comparing the HRMS data of control samples with treated samples, novel metabolites of Bunolol (B1668053) can be detected and their elemental compositions determined, providing crucial insights into the biotransformation pathways of the drug. nih.govpharmaron.com

| Compound | Formula | Nominal Mass | Monoisotopic (Accurate) Mass | Potential Biotransformation |

|---|---|---|---|---|

| This compound | C17H27NO3 | 293 | 293.1991 | Reduction of Ketone |

| Hydroxylated this compound | C17H27NO4 | 309 | 309.1940 | Hydroxylation |

| This compound Glucuronide | C23H35NO9 | 469 | 469.2312 | Glucuronidation |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to the analytical workflow. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, providing a measure of their collision cross-section (CCS). nih.gov This technique is particularly powerful for separating isomeric compounds—molecules that have the same elemental formula and thus the same exact mass, but different structural arrangements. frontiersin.org

Different isomers, such as constitutional isomers or stereoisomers, often have distinct three-dimensional shapes, leading to different drift times through the ion mobility cell. researchgate.net Therefore, IMS-MS can distinguish between isomers that are indistinguishable by mass spectrometry alone and may be difficult to separate chromatographically. helsinki.fi This is highly relevant in drug metabolism, where enzymatic reactions can produce various isomers of a metabolite. The ability of IMS-MS to resolve these isomeric species provides a more detailed and accurate picture of the metabolic fate of a drug like Bunolol. nih.govfrontiersin.org

Spectroscopic Techniques for Structural Analysis (e.g., NMR, IR)

The definitive structural elucidation of this compound, a reduced metabolite of bunolol, relies on a combination of sophisticated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in providing a comprehensive atomic-level and functional group profile of the molecule, respectively. These methods are indispensable in confirming the identity and purity of this compound in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon-13 (¹³C NMR), a detailed structural map of this compound can be constructed.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton in the molecule generates a signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton. For instance, protons on the aromatic ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while protons on the aliphatic side chain and the tert-butyl group would resonate in the upfield region. The integration of each signal corresponds to the number of protons it represents. Furthermore, spin-spin splitting patterns (e.g., doublets, triplets, multiplets) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the atoms along the molecular backbone. The hydroxyl (-OH) and amine (-NH) protons would appear as characteristic signals that can sometimes be broad and may exchange with deuterium (B1214612) oxide (D₂O), a feature used to confirm their presence.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C spectrum would differentiate the aromatic carbons from the aliphatic carbons of the side chain and the tert-butyl group. For example, carbons of the tetralone ring system and the aromatic ether linkage would have characteristic chemical shifts distinct from the carbons adjacent to the hydroxyl and amine groups. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unequivocally assign all proton and carbon signals and confirm the complete structural integrity of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display a unique pattern of absorption bands corresponding to its specific functional groups. amazonaws.com This "fingerprint" is valuable for identification purposes. specac.com

Key expected absorptions in the IR spectrum of this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C=C (Aromatic) | Stretching | 1400 - 1600 | Medium |

| C-O (Ether) | Stretching | 1000 - 1300 | Strong |

| C-O (Alcohol) | Stretching | 1050 - 1250 | Strong |

| C-N (Amine) | Stretching | 1000 - 1250 | Medium |

The presence of a broad band in the 3200-3600 cm⁻¹ region is a strong indicator of the hydroxyl group's O-H stretch, while the C-H stretching vibrations just below and above 3000 cm⁻¹ distinguish between the aliphatic and aromatic protons, respectively. vscht.cz The combination of these characteristic bands provides confirmatory evidence for the molecular structure of this compound.

Vii. Preclinical Research Models and Methodologies for Dihydrobunolol Characterization

In Vitro Experimental Models

In vitro experimental models provide a controlled environment to study the biochemical transformations and interactions of Dihydrobunolol without the complexities of a whole organism.

Isolated tissue preparations, such as rabbit cornea organ culture, have been instrumental in investigating the metabolic conversion of Levobunolol (B1674948) to this compound. Studies have demonstrated that the formation of this compound in corneal tissue is a pH-dependent and saturable process. The corneal epithelial reductase system responsible for this conversion exhibits specific kinetic parameters, highlighting the influence of incubation fluid pH on the rate of this compound formation. The formation rate increases as the pH of the incubation fluid rises from 5.3 to 8.3 researchgate.netresearchgate.netebi.ac.uk.

Table 1: Corneal Formation Kinetics of this compound from Levobunolol

| Parameter | Value | Notes |

| Vmax (Corneal Formation Rate) | 13.2 nmol/min/gm of cornea | At pH 7.4 researchgate.netresearchgate.netebi.ac.uk |

| Km (Michaelis Constant) | 1.48 mM | At pH 7.4 researchgate.netresearchgate.netebi.ac.uk |

| pH Dependence | Formation increases from pH 5.3 to 8.3 | Indicates pH-sensitive enzymatic activity researchgate.netresearchgate.netebi.ac.uk |

| Saturation | Saturable process | Suggests enzyme-limited kinetics researchgate.netresearchgate.netebi.ac.uk |

The concentration of Levobunolol in typical ophthalmic preparations (e.g., 17 mM) can exceed the Km, potentially saturating the corneal epithelial reductase system during drug absorption researchgate.netresearchgate.netebi.ac.uk.

Subcellular fractions, specifically S9 fractions derived from liver and ocular tissues of various species, have been utilized to characterize the metabolic pathways leading to this compound. Studies employing rat, rabbit, and human S9 fractions have identified this compound as a product of Levobunolol metabolism, often through non-CYP pathways hres.canih.gov. These investigations have revealed significant species and organ-specific differences in metabolic rates and extents. Notably, liver S9 fractions have been found to be a poor surrogate for ocular metabolism, and rat and rabbit S9 fractions are poor surrogates for human metabolism in terms of the rate and extent of Levobunolol conversion to this compound hres.canih.gov.

While direct cell-based assays specifically detailing this compound's cellular uptake mechanisms are not extensively documented, its pharmacological significance is understood through its equipotency with Levobunolol at beta-adrenergic receptors researchgate.netebi.ac.uknih.govsci-hub.senih.gov. Preclinical studies investigating Levobunolol's interaction with beta-adrenergic receptors provide context for this compound's functional role. Research into the distribution of Levobunolol and its metabolites within ocular tissues, as described in vivo studies, implicitly addresses cellular disposition.

In Vivo Preclinical Animal Models (e.g., Rabbits, Rats)

In vivo preclinical animal models are essential for understanding the systemic and localized disposition of this compound following Levobunolol administration, particularly in ocular tissues. Rabbits and rats are commonly used species for these studies researchgate.netresearchgate.nethres.canih.govnih.govsci-hub.see-lactancia.orgnih.govresearchgate.netdrugbank.comnih.govresearchgate.netarvojournals.orgresearchgate.netnih.gov.

Pharmacokinetic and distribution studies have investigated the absorption, distribution, and metabolic fate of Levobunolol and its metabolite, this compound, in various animal models. Following oral administration in humans, this compound has been identified as a major metabolite in plasma and urine, retaining pharmacological activity e-lactancia.orgebi.ac.uknih.gov.

Table 2: Plasma Half-lives of Bunolol (B1668053) and this compound in Humans (Oral Administration)

| Compound | Plasma Half-life (hr) |

| Bunolol | 6.1 ± 0.3 |

| This compound | 7.1 ± 0.5 |

Note: Data derived from studies involving oral administration of radiolabeled Bunolol nih.gov.

In rabbit models, topical ocular administration of Levobunolol leads to rapid absorption and subsequent biotransformation to this compound. Studies have quantified the concentrations of Levobunolol and this compound in various ocular tissues over time. After distribution equilibrium is reached, this compound emerges as the predominant drug-derived species in the cornea, aqueous humor, and iris-ciliary body researchgate.netresearchgate.netebi.ac.uk. Total concentrations of both Levobunolol and this compound in these ocular tissues are typically observed in the micromolar range throughout the experimental period researchgate.netresearchgate.netebi.ac.uk.

Table 3: Ocular Tissue Distribution of this compound in Rabbits (Post-Topical Levobunolol Administration)

| Ocular Tissue | Relative Concentration of this compound | Notes |

| Cornea | Major drug-derived species | After distribution equilibrium researchgate.netresearchgate.netebi.ac.uk |

| Aqueous Humor | Major drug-derived species | After distribution equilibrium researchgate.netresearchgate.netebi.ac.uk; Approx. 10x higher than Levobunolol at 6 hours post-dose researchgate.netnih.gov |

| Iris-Ciliary Body | Major drug-derived species | After distribution equilibrium researchgate.netresearchgate.netebi.ac.uk |

| General Ocular Tissues | Micromolar range | Total concentrations of Levobunolol and this compound researchgate.netresearchgate.netebi.ac.uk |

Compound List:

this compound

Levobunolol

Bunolol

Bunolol glucuronide

Bunolol sulfate (B86663)

this compound glucuronide

Assessment of Target Engagement in Animal Models (e.g., Ex Vivo Receptor Occupancy)

Assessing target engagement is a critical step in preclinical drug development, ensuring that a compound like this compound effectively interacts with its intended biological target within a living system. For this compound, which is understood to act on adrenergic receptors, target engagement studies in animal models aim to quantify the extent to which the compound occupies these receptors. A key methodology for this is ex vivo receptor occupancy (RO) assessment.

Ex vivo receptor occupancy studies typically involve administering the test compound to animals and then, after a specified period, collecting tissue samples (e.g., brain tissue for centrally acting compounds, or specific organ tissues) for analysis. This analysis often utilizes radioligands that bind to the target receptor. By measuring the displacement of the radioligand by the compound or by quantifying the bound radioligand in the presence of the compound, researchers can determine the percentage of receptors occupied by this compound rotman-baycrest.on.casygnaturediscovery.commeliordiscovery.comnih.gov.

While specific published data on ex vivo receptor occupancy for this compound was not found in the search results, general principles for assessing receptor engagement of beta-blockers are applicable. These studies are crucial for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the drug candidate, helping to establish the relationship between the dose administered and the level of target engagement, which is essential for predicting in vivo efficacy meliordiscovery.com. Studies comparing in vivo and ex vivo receptor occupancy have highlighted potential discrepancies, with ex vivo methods sometimes being less sensitive due to drug dissociation during incubation, underscoring the importance of careful protocol design rotman-baycrest.on.canih.gov.

Development and Validation of Preclinical Research Protocols

The development and validation of preclinical research protocols are foundational for generating reliable and reproducible data. For a compound like this compound, this involves meticulous planning of experimental designs, assay development, and validation to ensure that the studies accurately reflect the compound's properties and potential therapeutic effects. Regulatory bodies like the FDA and EMA provide guidelines for such validation processes to ensure the quality and reliability of preclinical data that will support progression to clinical trials ppd.comnih.govfda.gov.

Considerations for Reproducibility and Generalizability in Preclinical Studies

Reproducibility and generalizability are paramount for the successful translation of preclinical findings to clinical applications. Concerns regarding the "reproducibility crisis" in preclinical research highlight the need for robust study designs and transparent reporting jpccr.eucos.iojpccr.eunih.govfrontiersin.org.

Key considerations for enhancing reproducibility and generalizability in studies involving this compound would include:

Standardization of Protocols: Implementing standardized experimental protocols across different laboratories and studies is crucial. This includes detailed specifications for reagents, equipment, animal handling, and data collection methods appliedclinicaltrialsonline.comoup.commarinbio.comacs.orgfda.gov. Standardization efforts, such as those by the Clinical Data Interchange Standards Consortium (CDISC), aim to support the entire research lifecycle, including preclinical stages appliedclinicaltrialsonline.comappliedclinicaltrialsonline.com.

Blinding and Randomization: Employing blinding of researchers to treatment groups and randomizing animal allocation to treatment arms helps to minimize bias and improve the objectivity of results jpccr.euoup.comannualreviews.org.

Detailed Reporting: Comprehensive documentation of all experimental details, including materials, methods, and statistical analyses, is essential for enabling replication and reanalysis of studies jpccr.euoup.com.

Model Selection: Choosing animal models that accurately reflect human physiology and disease mechanisms is critical for generalizability. Models that lack predictive value can lead to costly mistakes and delays frontiersin.orgtranscurebioservices.comcrownbio.complos.org.

Statistical Rigor: Proper statistical analysis of experimental data is fundamental to avoiding irreproducibility jpccr.eujpccr.eu.

Multi-Center Preclinical Study Designs

Multi-center preclinical studies involve multiple independent laboratories collaboratively conducting research using a shared protocol. This approach has been proposed as a method to enhance the reproducibility, generalizability, and potential clinical translation of preclinical findings researchgate.netbiorxiv.orgeuropa.euresearchgate.net.

For this compound, a multi-center design could offer several advantages:

Enhanced Reproducibility: By conducting studies across several sites, the consistency of results can be assessed, identifying potential sources of variability and confirming findings appliedclinicaltrialsonline.commarinbio.comfda.govbiorxiv.org.

Increased Generalizability: Testing a compound in diverse settings and potentially with different but standardized methodologies can provide a broader understanding of its effects across various conditions annualreviews.orgresearchgate.netbiorxiv.orgeuropa.euannualreviews.org.

Efficiency: Collaborative efforts can accelerate the pace of research and provide a more robust dataset for decision-making regarding clinical progression appliedclinicaltrialsonline.comappliedclinicaltrialsonline.comresearchgate.net.

Operational and statistical guidelines for multi-center preclinical trials include harmonized experimental protocols, appropriate sample size calculations, randomization, blinding, cross-validation between centers, and centralized study organization oup.com. Cross-validation of bioanalytical methods between laboratories is particularly important to ensure the reliability and comparability of data generated at different sites acs.orgresearchgate.neteuropa.eu.

Compound List:

this compound

Viii. Biochemical Characterization of Dihydrobunolol and Associated Enzymatic Systems

Biochemical Properties of Dihydrobunolol

This compound is a chemical compound with the molecular formula C₁₇H₂₇NO₃ and a molecular weight of 293.4 g/mol nih.gov. Its IUPAC name is 5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalen-1-ol nih.gov. It is also known by synonyms such as (+/-)-Dihydrobunolol nih.gov. This compound is recognized as an ocular metabolite of Levobunolol (B1674948) and is considered pharmacologically equipotent to its precursor ebi.ac.uk.

Characterization of Enzymes Involved in this compound Metabolism

The primary enzyme responsible for the metabolic transformation involving this compound is identified as This compound dehydrogenase (EC 1.1.1.160), also known as bunolol (B1668053) reductase wikipedia.orgqmul.ac.ukgenome.jpenzyme-database.org. This enzyme belongs to the oxidoreductase class and specifically catalyzes reactions involving the CH-OH group of donor molecules, utilizing NAD+ or NADP+ as electron acceptors wikipedia.orggenome.jp.

The core reaction catalyzed by this compound dehydrogenase involves the interconversion between a tetrahydronaphthol and a dihydronaphthalenone form. The specific reaction is:

(+/-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-1,2,3,4-tetrahydro-1-naphthol + NADP⁺ ⇌ (+/-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone + NADPH + H⁺ wikipedia.orgqmul.ac.ukgenome.jp.

Research indicates that ketone reductases, in general, are involved in the formation of dihydro-metabolites from their ketone precursors, suggesting that this compound dehydrogenase is a specific instance of such a reductase sci-hub.se. The metabolism of Levobunolol to this compound has been particularly studied in ocular tissues, such as the corneal epithelium and iris-ciliary body ebi.ac.uk.

Reductase Enzyme Activity and Substrate Specificity

As its nomenclature suggests, this compound dehydrogenase functions as a reductase, facilitating the reduction of a ketone moiety wikipedia.orgqmul.ac.ukgenome.jp. Its principal substrate is (+/-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-1,2,3,4-tetrahydro-1-naphthol, which it converts into (+/-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone wikipedia.orgqmul.ac.ukgenome.jp. While detailed studies on the substrate specificity of this compound dehydrogenase beyond its primary substrate are limited in the provided literature, general studies on reductases highlight that factors such as hydroxylation patterns and other functional groups on a substrate can significantly influence enzyme activity and preference plos.organr.frnih.gov.

Co-factor Requirements for Enzymatic Reactions

The primary co-factor required for the activity of this compound dehydrogenase is NADP⁺ , which serves as the electron acceptor and is reduced to NADPH during the catalytic process wikipedia.orgqmul.ac.ukgenome.jp. The enzyme has also been observed to utilize NAD⁺ as a co-factor, albeit with reduced catalytic efficiency qmul.ac.ukenzyme-database.org. The dependence on NAD(P)H cofactors is a common characteristic of dehydrogenase enzymes .

Enzyme Kinetics and Inhibition Profiles

Kinetic studies focusing on the formation of this compound from Levobunolol in rabbit corneal epithelium have provided key kinetic parameters. The process was found to be saturable, exhibiting a maximum velocity (Vmax) of 13.2 nmol/min/gm of cornea and a Michaelis constant (Km) of 1.48 mM at pH 7.4 ebi.ac.uk. These findings suggest that typical concentrations of Levobunolol found in ophthalmic preparations (approximately 17 mM) would likely saturate the corneal epithelial reductase system responsible for this compound formation ebi.ac.uk.

| Parameter | Value (pH 7.4) | Unit | Reference |

| Vmax | 13.2 | nmol/min/gm of cornea | ebi.ac.uk |

| Km | 1.48 | mM | ebi.ac.uk |

General principles of enzyme kinetics describe how substrate concentration relative to Km influences reaction velocity nih.govlibretexts.org. Enzyme inhibition, characterized by competitive, uncompetitive, or non-competitive mechanisms, can significantly alter these kinetic parameters mit.eduresearchgate.netbu.edu. However, specific inhibition profiles or detailed kinetic data (e.g., Kcat, Ki values for various inhibitors) for this compound dehydrogenase itself are not extensively detailed in the available literature.

Investigation of Metabolic Flux and Pathway Regulation

This compound is recognized as a pharmacologically active metabolite of Levobunolol, exhibiting equipotency with the parent compound ebi.ac.uk. Its formation is influenced by pH, with increased production observed as the pH of the incubation medium rises from 5.3 to 8.3 ebi.ac.uk. Following topical administration of Levobunolol, this compound becomes the predominant drug-related species detected in ocular tissues, including the cornea, aqueous humor, and iris-ciliary body, indicating a significant metabolic flux towards its synthesis ebi.ac.uk.

Metabolic flux analysis (MFA) is a quantitative approach used to understand the flow of metabolites through biochemical pathways, often employing isotopically labeled substrates to trace metabolic routes and elucidate regulatory mechanisms embopress.orgvanderbilt.edunih.govnih.gov. While the general methodologies and importance of MFA and pathway regulation are well-established in various biological systems libretexts.orgembopress.orgvanderbilt.edunih.govnih.gov, specific investigations into the metabolic flux or regulatory pathways governing this compound itself within a biological context are less detailed in the provided sources. The existing research predominantly focuses on the pathways leading to its formation from Levobunolol.

Compound List:

this compound

Levobunolol

NADP⁺

NADPH

NAD⁺

NADH

(+/-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-1,2,3,4-tetrahydro-1-naphthol

(+/-)-5-[(tert-butylamino)-2'-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone

X. Future Research Directions and Emerging Methodologies

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Dihydrobunolol Research

Omics technologies, including metabolomics and proteomics, are poised to revolutionize our understanding of this compound by providing a global, systems-level view of its biological interactions and metabolic transformations. These high-throughput approaches enable the comprehensive identification and quantification of metabolites and proteins, offering critical insights into drug metabolism, pathway modulation, and the discovery of potential biomarkers iith.ac.innih.govacs.orgscielo.br.

Metabolomics: Metabolomics can delineate the complete metabolic profile of this compound across various biological matrices, such as ocular fluids and tissues. While this compound is recognized as a metabolite of bunolol (B1668053), advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can identify novel or minor metabolites, conjugation products, and further metabolic pathways. This can also illuminate inter-individual variations in drug response and metabolism, potentially uncovering metabolic signatures associated with therapeutic efficacy or adverse effects scielo.brnih.govnih.govnih.gov. Studies on other beta-blockers have already demonstrated associations between drug intake and specific metabolite concentrations that indicate drug side effects nih.gov. Furthermore, ocular metabolomics is becoming a vital tool in ophthalmology for identifying biomarkers for early disease diagnosis and therapeutic monitoring, which can be extended to drug studies within the ocular environment acs.orgfrontiersin.orgcreative-proteomics.com.

Proteomics: Proteomic analyses can identify proteins that interact with this compound, thereby clarifying its mechanism of action and potential off-target effects. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can pinpoint direct protein-dihydrobunolol interactions. Additionally, differential proteomics can reveal changes in protein expression or post-translational modifications in response to this compound, offering insights into the cellular pathways affected by the compound iith.ac.innih.gov. Research in ocular diseases has already employed proteomics to identify dysregulated protein networks, highlighting the potential for similar applications in understanding drug effects within the eye mdpi.com. The identification of specific enzymes involved in this compound's metabolic transformations, such as reductases, can also be facilitated by proteomic analysis google.com.

Potential Research Findings and Data Representation: Future metabolomic studies could identify and quantify various this compound metabolites and their conjugates in ocular fluids or tissues. Proteomic analyses might reveal protein targets or pathways modulated by this compound.

| Metabolite/Conjugate | Predicted Role/Pathway | Detection Method |

| This compound-Glucuronide | Phase II metabolite, increased polarity | LC-MS/MS |

| Hydroxythis compound (B1210842) | Further oxidative metabolite | LC-MS/MS |

| This compound Sulfate (B86663) | Phase II metabolite | LC-MS/MS |

| Unknown Ocular Metabolite A | Potential pathway modulator | LC-MS/MS |

| Protein Target/Pathway | Observed Change (Hypothetical) | Detection Method |

| Beta-adrenergic receptor | Binding/modulation | Affinity-MS, Western Blot |

| Cytosolic Reductase Enzyme | Increased activity/expression | Proteomics, Enzyme Assays |

| Cellular Stress Response Proteins | Upregulation/Downregulation | Targeted Proteomics |

| Ocular Transport Proteins | Altered expression | Targeted Proteomics |

Advanced In Silico Modeling for Predicting Compound Behavior

Advanced computational modeling techniques are indispensable for predicting the pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound, thereby accelerating drug development and reducing experimental costs. These in silico methods provide a predictive framework for understanding how this compound behaves within biological systems.

ADME Prediction: Quantitative Structure-Activity Relationship (QSAR) models and physicochemical property predictions can estimate this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. This includes predicting its lipophilicity (LogP), solubility, permeability across biological membranes (such as the blood-retinal barrier), and potential for interaction with metabolizing enzymes like cytochrome P450 (CYP) isoforms. Such predictions are crucial for understanding its ocular bioavailability and systemic exposure mdpi.com.

Pharmacodynamic Modeling: Molecular docking and simulation studies can elucidate this compound's binding affinity and interaction modes with its primary targets, such as beta-adrenergic receptors, as well as potential off-targets. This information is vital for predicting its efficacy and identifying potential adverse effects. Understanding these interactions at a molecular level can guide the design of more selective and potent analogs.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro and in silico data to simulate the concentration-time profiles of this compound in various tissues, including the eye. These models can account for physiological parameters, tissue-specific enzyme activity, and transporter expression, providing a more accurate prediction of drug disposition and accumulation in ocular compartments. This is particularly important for ophthalmic drugs where targeted delivery and sustained release are critical.

QSAR for Analogs: Developing QSAR models based on known this compound data and its analogs can facilitate the virtual screening and design of novel compounds with improved pharmacological properties, such as enhanced ocular penetration, reduced systemic absorption, or optimized metabolic stability.

Potential Research Findings and Data Representation: In silico studies could generate predictive data on this compound's ADME properties and target interactions.

| Property/Parameter | Predicted Value/Outcome | Method | Relevance |

| LogP | e.g., 1.5 - 2.5 | In silico prediction | Membrane permeability |

| Aqueous Solubility | e.g., Moderate | In silico prediction | Formulation, bioavailability |

| Blood-Retinal Barrier Permeability | e.g., Low to Moderate | In silico prediction/QSAR | Ocular distribution |

| CYP450 Inhibition Potential | e.g., Low | In silico prediction | Drug-drug interactions |

| Beta-1 Adrenergic Receptor Binding Affinity (Ki) | e.g., nM range | Molecular Docking | Pharmacological activity |

| Beta-2 Adrenergic Receptor Binding Affinity (Ki) | e.g., nM range | Molecular Docking | Pharmacological activity |

Novel In Vitro Models for Studying Ocular Metabolism and Compound Disposition

Ocular Tissue Models and Organoids: The development of advanced 3D ocular tissue models, including ocular organoids or co-cultures of relevant ocular cell types (e.g., corneal epithelial cells, ciliary body cells, retinal pigment epithelium), can provide a more physiologically relevant platform. These models can recapitulate cell-cell interactions and the tissue microenvironment, allowing for the study of this compound's metabolism and transport across complex cellular barriers. Research has already begun to investigate the in vitro ocular metabolism of levobunolol (B1674948), identifying metabolites in ocular S9 fractions researchgate.netsci-hub.se.

Ocular Organ-on-a-Chip Systems: Microfluidic "ocular organ-on-a-chip" devices represent a significant advancement. These systems can mimic the dynamic physiological conditions of the eye, such as fluid flow, shear stress, and barrier integrity, enabling the study of this compound's penetration and metabolism under more realistic conditions. Such models are invaluable for assessing drug transport across the blood-retinal barrier or into the aqueous humor and for understanding how local ocular physiology influences drug disposition.

Investigating Polar Metabolites: Given this compound's polarity researchgate.net, studying its transport and metabolism in these sophisticated in vitro systems is essential. These models can help determine how its physicochemical properties influence its distribution within the eye, its interaction with ocular enzymes, and its potential accumulation in specific ocular compartments.

Potential Research Findings and Data Representation: Novel in vitro models can provide data on this compound's penetration rates, metabolic stability, and the identification of ocular-specific metabolites.

| In Vitro Model Type | Key Features for Drug Disposition Studies | Application to this compound |

| 3D Ocular Cell Culture | Mimics tissue architecture, cell-cell interactions | Study of local metabolism, barrier penetration |

| Ocular Organoids | Replicates complex tissue microenvironment | Investigation of tissue-specific enzyme activity |

| Ocular Organ-on-a-Chip | Simulates physiological flow, shear stress | Dynamic transport studies, barrier function assessment |

| Corneal Epithelial Cell Monolayer | Represents the anterior ocular barrier | Assessment of topical drug penetration |

| Retinal Pigment Epithelium (RPE) Monolayer | Represents posterior ocular barrier | Study of drug transport into the retina |

Development of Targeted Analytical Probes for this compound and Its Pathways

The development of targeted analytical probes is crucial for precisely tracking this compound's localization, metabolism, and interactions within biological systems, particularly in the complex ocular environment. These probes enhance the sensitivity and specificity of analytical measurements.

Fluorescent and Radiolabeled Probes: Synthesizing fluorescently tagged this compound analogs would enable real-time visualization of its distribution within ocular tissues using fluorescence microscopy. This would allow researchers to track its uptake by specific cell types, its penetration into different ocular compartments (e.g., anterior vs. posterior segments), and its intracellular localization. Similarly, developing novel radiolabeled this compound derivatives (beyond existing bunolol studies) can provide quantitative biodistribution data.

Affinity Probes and Biotinylation: Affinity probes, such as biotinylated this compound, can be used in pull-down assays to identify and isolate proteins that bind to this compound. This is a powerful technique for discovering novel drug targets, identifying interacting proteins involved in its metabolism or transport, or uncovering off-target interactions that may contribute to its pharmacological effects.

Stable Isotope-Labeled Standards: The availability of stable isotope-labeled this compound (e.g., deuterium (B1214612) or 13C labeled) is essential for accurate quantitative analysis using mass spectrometry (LC-MS/MS). These labeled compounds serve as internal standards, improving the reliability of measurements in complex biological matrices and enabling precise pharmacokinetic profiling and metabolite quantification.

Enzyme-Specific Probes: Developing probes that specifically target or report on the activity of enzymes involved in this compound's metabolic pathways (e.g., reductases, conjugating enzymes) can provide direct insights into metabolic flux and enzyme kinetics. This could involve activity-based probes or inhibitors that allow for the characterization of these enzymes in ocular tissues.

Potential Research Findings and Data Representation: Targeted probes can yield data on this compound's precise location, binding partners, and metabolic enzyme activity.

| Probe Type | Target/Application | Detection Method | Data Yielded |

| Fluorescent this compound | Intracellular localization, tissue distribution | Fluorescence Microscopy | Real-time tracking, spatial distribution patterns |

| Biotinylated this compound | Protein binding partners, drug targets | Affinity Pull-down/MS | Identification of interacting proteins, pathway elucidation |

| Stable Isotope Labeled this compound | Quantitative analysis of drug/metabolite levels | LC-MS/MS | Accurate pharmacokinetic parameters, metabolite quantification |

| Enzyme Activity Probe | Specific metabolic enzyme activity (e.g., reductase) | Spectrophotometry/MS | Metabolic flux, enzyme kinetics, identification of rate-limiting steps |

Compound List:

this compound

Bunolol

Levobunolol

Hydroxythis compound

this compound-Glucuronide

Bunolol-Glucuronide

Bunolol-Sulfate

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Dihydrobunolol’s beta-blocking activity and sustained intraocular pressure (IOP) reduction?

- Methodological Answer: Use in vitro assays (e.g., radioligand binding to β-adrenergic receptors) to quantify receptor affinity and selectivity. For in vivo validation, employ animal models of ocular hypertension (e.g., rabbit or primate models) to measure IOP changes over 24-hour cycles. Ensure dose-response curves are established using 0.25% and 0.5% concentrations, as these reflect clinical formulations of its parent compound, Levobunolol . Pharmacokinetic studies should track this compound levels in aqueous humor to correlate metabolite persistence with IOP-lowering duration .

Q. How can researchers validate the enzymatic pathways involved in this compound metabolism?

- Methodological Answer: Utilize liver microsomal assays or recombinant enzyme systems (e.g., CYP450 isoforms) to identify primary metabolic routes. Quantify this compound production via high-performance liquid chromatography (HPLC) or mass spectrometry. For dehydrogenase activity, monitor NAD(P)H cofactor depletion spectrophotometrically in the presence of this compound dehydrogenase (EC 1.1.1.160) . Control experiments should include enzyme inhibitors (e.g., disulfiram for dehydrogenases) to confirm pathway specificity.

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

- Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use repeated-measures ANOVA to assess IOP changes across timepoints, with post-hoc corrections for multiple comparisons (e.g., Bonferroni). Report confidence intervals and effect sizes to contextualize clinical relevance. Adhere to metric system conventions (e.g., μM for concentrations, mmHg for IOP) and justify significant figures based on instrument precision .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across demographic subgroups be systematically addressed?

- Methodological Answer: Conduct meta-analyses of existing clinical trials, stratifying data by age, ethnicity, and comorbid conditions (e.g., diabetes). Use random-effects models to account for heterogeneity. For unresolved contradictions, design prospective cohort studies with pre-specified subgroup analyses powered to detect ≥20% efficacy differences. Apply qualitative frameworks (e.g., Principal Contradiction Analysis) to identify dominant factors influencing variability, such as genetic polymorphisms in metabolic enzymes .

Q. What strategies optimize the reproducibility of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in translational research?

- Methodological Answer: Standardize sampling protocols (e.g., timed blood/aqueous humor collections) and validate bioanalytical methods per FDA guidelines. Incorporate physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Use mixed-effects modeling to account for inter-individual variability in clearance rates. Report raw data alongside adjusted metrics (e.g., AUC, Cₘₐₓ) to enhance transparency .

Q. How can structural modifications of this compound enhance its therapeutic index while minimizing off-target effects?

- Methodological Answer: Perform molecular docking studies to map this compound’s interaction with β-adrenergic receptors. Synthesize analogs with modified side chains and test them in parallel functional assays (e.g., cAMP inhibition for efficacy, hERG channel binding for cardiotoxicity). Prioritize compounds with >10-fold selectivity for ocular tissues in ex vivo permeability assays. Avoid overloading graphical abstracts with chemical structures; limit to 2–3 key analogs .

Q. What ethical considerations are critical when designing human trials for this compound-based therapies?

- Methodological Answer: Align participant selection with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Exclude individuals with contraindications (e.g., asthma, bradycardia) and ensure informed consent covers metabolite-specific risks. Predefine data dissemination plans, including negative results, to mitigate publication bias. Justify sample size using power analyses and adhere to IRB-approved protocols .

Methodological Best Practices

- Data Collection : For clinical data, use electronic medical records (EMR) with structured fields for IOP measurements and adverse events. For preclinical data, adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Contradiction Resolution : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting findings, then triangulate with quantitative data .

- Reporting : Follow STROBE or ARRIVE guidelines depending on study type. Avoid vague terms like "significant" without supporting p-values or effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.